Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

Description

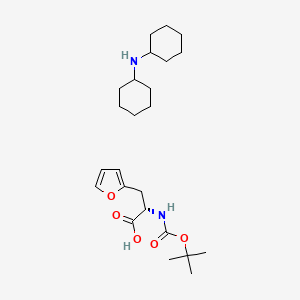

Chemical Structure: This compound is a dicyclohexylamine (DCHA) salt of a Boc-protected amino acid derivative. Its structure includes a (S)-configured α-carbon, a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, and a furan-2-yl substituent on the β-carbon (CAS: 331730-08-6) . Applications: Primarily used in peptide synthesis and medicinal chemistry due to its chiral specificity and stability under basic conditions. The Boc group facilitates selective deprotection, while the furan ring may contribute to π-π interactions in drug design . Safety Profile: Classified under hazard statements H315 (skin irritation) and H319 (eye irritation), with precautionary measures including avoiding heat and ignition sources (P210) .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEOQPFAYJEDFE-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate typically involves multiple steps:

Formation of the Propanoate Backbone: The initial step involves the preparation of the (S)-2-amino-3-(furan-2-yl)propanoic acid. This can be achieved through asymmetric synthesis or chiral resolution techniques.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is done by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Formation of the Carbamate: The protected amino acid is then reacted with dicyclohexylamine to form the desired carbamate ester. This step typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The carbamate group can be reduced under specific conditions to yield the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring or the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

Oxidation: Oxidized furans or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate serves as a valuable building block for synthesizing peptides that include L-2-furylalanine. The incorporation of this non-proteinogenic amino acid can enhance the biological activity and specificity of peptides due to the unique properties imparted by the furan ring.

Applications in Drug Development

- The synthesized peptides can be explored for their potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. The structural features of L-2-furylalanine may allow these peptides to interact favorably with specific biological targets, making them candidates for drug development.

Medicinal Chemistry

Therapeutic Potential

- Research indicates that compounds containing furan rings can exhibit various biological activities, including anti-inflammatory and anticancer properties. This compound's derivatives are under investigation for their potential roles as therapeutic agents targeting metabolic pathways associated with diseases such as cancer and neurodegeneration .

Case Studies

- Several studies have explored the effects of furan-containing compounds on cellular processes related to oxidative stress and inflammation. These studies suggest that derivatives of L-2-furylalanine may modulate immune responses or act as antioxidants, providing insights into their potential use in treating conditions characterized by oxidative damage .

Organic Synthesis

Versatility in Reactions

- This compound is utilized in organic synthesis due to its basicity and ability to form salts with various acids. This property enhances its utility as a precursor for synthesizing other complex organic molecules .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Dicyclohexylamine | Secondary amine | Basicity, forms salts |

| Cyclohexanone | Ketone | Precursor for amines |

| N-Cyclohexylaniline | Aniline derivative | Aromatic character |

| Tert-butoxycarbonyl derivatives | Protective group | Stability under acidic conditions |

The unique incorporation of the furan ring in this compound imparts distinct electronic properties that may enhance its reactivity and biological activity compared to its analogs.

Mechanism of Action

The mechanism by which Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan ring and carbamate group could play crucial roles in binding to the target, while the dicyclohexylamine moiety might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Variants

- Dicyclohexylamine (R)-2-((tert-Butoxycarbonyl)amino)-3-(Furan-2-yl)propanoate (CAS: 331730-09-7) Key Difference: Stereochemistry at the α-carbon (R-configuration vs. S-configuration). Impact: Enantiomers may exhibit divergent biological activity or chiral recognition in enzymatic processes. However, safety profiles (H315, H319) and physicochemical properties (MW: 436.58 g/mol) remain identical .

Substituent Variations on the Aryl Group

- (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-Methoxyphenyl)propanoic Acid (CAS: 159990-12-2) Key Difference: Replacement of furan-2-yl with 4-methoxyphenyl. Impact:

Lower structural similarity score (0.77) compared to the furan analog .

- Dicyclohexylamine (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-Chloro-4-Hydroxyphenyl)propanoate (CAS: 1447710-67-9) Key Difference: Substitution with 3-chloro-4-hydroxyphenyl. Impact:

- Introduction of halogen (Cl) and hydroxyl groups increases molecular weight (497.07 g/mol vs. 436.58 g/mol) and polarity.

- Potential for hydrogen bonding and improved solubility in polar solvents .

Protecting Group Modifications

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(Furan-2-yl)propanoic Acid (CAS: 4326-36-7) Key Difference: Boc replaced with fluorenylmethyloxycarbonyl (Fmoc). Impact:

- Fmoc deprotection requires basic conditions (e.g., piperidine), contrasting with Boc’s acid-labile cleavage (e.g., TFA).

- Dicyclohexylamine (R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-Butoxycarbonyl)amino)propanoate (CAS: 81306-94-7) Key Difference: Dual protection with Boc and benzyloxycarbonyl (Cbz). Impact:

- Sequential deprotection strategies required (acid for Boc, hydrogenolysis for Cbz).

- Higher molecular weight (519.67 g/mol) due to additional benzyl group .

Table 1: Key Properties of Selected Analogs

Biological Activity

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate, a compound with the chemical formula C24H40N2O5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring, an amine group, and a tert-butoxycarbonyl protecting group. Its structure can be represented as follows:

This structural configuration contributes to its interaction with biological targets.

Mechanisms of Biological Activity

- Protein Inhibition : Research indicates that compounds similar to Dicyclohexylamine derivatives exhibit protein tyrosine phosphatase (PTP) inhibitory actions. These enzymes play crucial roles in cellular signaling pathways, and their inhibition can have therapeutic implications for conditions such as diabetes and cancer .

- Kinase Inhibition : Some studies highlight the potential of Dicyclohexylamine derivatives to inhibit ERK1/2 kinases, which are involved in cell proliferation and survival. This inhibition can be beneficial in treating cancers where these pathways are dysregulated .

- Antioxidant Activity : The furan moiety in the compound is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress, a factor in various diseases including neurodegenerative disorders .

In Vitro Studies

A study focusing on the synthesis of related compounds demonstrated that Dicyclohexylamine derivatives could effectively inhibit specific cancer cell lines through their action on protein kinases . The results indicated significant reductions in cell viability at certain concentrations, suggesting a dose-dependent response.

Pharmacological Studies

Pharmacological evaluations revealed that this compound exhibited notable effects on metabolic pathways, particularly those involving glucose metabolism. This is particularly relevant for diabetes management, where modulation of PTP activity can enhance insulin signaling .

Toxicological Assessments

Toxicity studies are essential for understanding the safety profile of this compound. Preliminary data suggest low toxicity levels at therapeutic doses; however, comprehensive toxicological assessments are warranted to establish safe usage parameters .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for preparing Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate?

Answer:

The synthesis typically involves three key steps:

Boc Protection : The (S)-2-amino-3-(furan-2-yl)propanoic acid precursor is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/H₂O) to yield the Boc-protected intermediate .

Esterification : The Boc-protected acid is activated (e.g., via EDCI/HOBt coupling) and reacted with dicyclohexylamine to form the dicyclohexylammonium salt, enhancing crystallinity .

Purification : The product is isolated via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallized from ethanol/water .

Key Characterization : Confirm structure by ¹H/¹³C NMR (e.g., Boc group at δ ~1.4 ppm; furan protons at δ 6.2–7.4 ppm) and HRMS .

Basic: How should researchers characterize the enantiomeric purity of this compound?

Answer:

Enantiomeric purity is assessed via:

- Chiral HPLC : Use a Chiralpak® IC column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers; compare retention times with racemic standards .

- Optical Rotation : Measure [α]D²⁵ (typically reported for Boc-protected amino acid derivatives in methanol) .

- Circular Dichroism (CD) : Confirm the S-configuration by comparing CD spectra with known chiral analogs .

Basic: What storage conditions are optimal for this compound?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent Boc group hydrolysis .

- Humidity Control : Use desiccants (silica gel) to avoid moisture-induced degradation, as the furan moiety is sensitive to aqueous acid/base conditions .

- Stability Monitoring : Conduct periodic TLC or NMR checks for decomposition (e.g., free amine formation at δ ~1.2 ppm) .

Advanced: How can racemization during synthesis be minimized?

Answer:

Racemization risks arise during Boc deprotection or esterification. Mitigation strategies include:

- Low-Temperature Deprotection : Use TFA in dichloromethane at 0°C instead of prolonged room-temperature treatment .

- Sterically Hindered Coupling Agents : Employ DIC (N,N'-diisopropylcarbodiimide) over EDCI to reduce base-induced racemization .

- Kinetic Monitoring : Use inline FTIR or polarimetry to detect early racemization and adjust reaction parameters .

Advanced: How should researchers troubleshoot conflicting NMR data for the furan moiety?

Answer:

Conflicting furan signals (e.g., unexpected splitting or shifts) may arise from:

- Solvent Interactions : Furan protons are sensitive to solvent polarity. Re-acquire spectra in CDCl₃ instead of DMSO-d₆ .

- Tautomerization : Check for keto-enol tautomerism by variable-temperature NMR (VT-NMR) in D₂O .

- Byproduct Identification : Use HSQC and HMBC to trace unexpected couplings, which may indicate dimerization or oxidation byproducts .

Advanced: What computational methods aid in predicting the reactivity of the furan ring in this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess furan ring aromaticity and electrophilic substitution sites .

- MD Simulations : Model solvation effects in THF or DMF to predict stability under synthetic conditions .

- Frontier Molecular Orbital (FMO) Analysis : Identify reactive π-electrons in the furan ring for predicting Diels-Alder or alkylation pathways .

Advanced: How does the dicyclohexylamine counterion influence crystallization?

Answer:

The dicyclohexylammonium salt enhances crystallinity via:

- Hydrophobic Interactions : The cyclohexyl groups promote stacking in nonpolar solvents (e.g., hexane) .

- Hydrogen Bonding : The amine forms H-bonds with the ester carbonyl, stabilizing the lattice .

- Polymorph Screening : Test crystallization solvents (e.g., EtOAc vs. MeOH) to isolate the most stable polymorph .

Advanced: What strategies resolve low yields in the esterification step?

Answer:

Low yields (<50%) often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.